molecular formula C9H15N3OS B12720632 2-(Dimethylamino)-N-(3-methyl-5-isothiazolyl)propionamide CAS No. 90768-63-1

2-(Dimethylamino)-N-(3-methyl-5-isothiazolyl)propionamide

Cat. No.: B12720632
CAS No.: 90768-63-1
M. Wt: 213.30 g/mol
InChI Key: QLXHAJKBJHPKGS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N-(3-methyl-5-isothiazolyl)propionamide is a chemical compound with a complex structure that includes a dimethylamino group, an isothiazole ring, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-N-(3-methyl-5-isothiazolyl)propionamide typically involves the reaction of 3-methyl-5-isothiazolylamine with dimethylaminoacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-N-(3-methyl-5-isothiazolyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isothiazolylpropionamides.

Scientific Research Applications

2-(Dimethylamino)-N-(3-methyl-5-isothiazolyl)propionamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N-(3-methyl-5-isothiazolyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. In biological systems, it may modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2-(methylamino)-1-(3-methyl-5-isothiazolyl)
  • 2-Propenoic acid, 3-(3-methyl-5-isothiazolyl)
  • 3-Azabicyclo[3.2.1]octan-8-amine, 3-(3-methyl-5-isothiazolyl)

Uniqueness

2-(Dimethylamino)-N-(3-methyl-5-isothiazolyl)propionamide is unique due to its specific structural features, such as the presence of both a dimethylamino group and an isothiazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

90768-63-1

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

2-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)propanamide

InChI

InChI=1S/C9H15N3OS/c1-6-5-8(14-11-6)10-9(13)7(2)12(3)4/h5,7H,1-4H3,(H,10,13)

InChI Key

QLXHAJKBJHPKGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)NC(=O)C(C)N(C)C

Origin of Product

United States

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